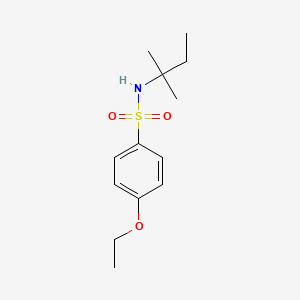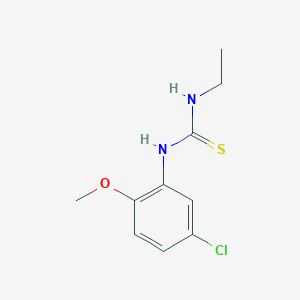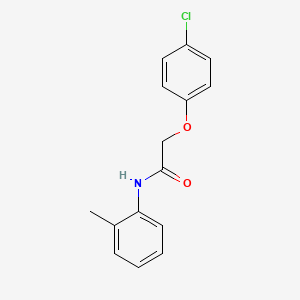
N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide, also known as CL-MINDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CL-MINDO is a naphthalene derivative that has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase.
科学研究应用
N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body, and its inhibition has been linked to the treatment of glaucoma, epilepsy, and cancer. Acetylcholinesterase, on the other hand, is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition has been used in the treatment of Alzheimer's disease and myasthenia gravis.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide involves the formation of a reversible complex with the target enzyme. The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in enzyme activity. The inhibition of enzyme activity by N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide is dependent on the concentration of the compound and the concentration of the enzyme.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide has been shown to lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. The compound has also been found to exhibit anticonvulsant activity, making it a potential treatment for epilepsy. Moreover, the inhibition of acetylcholinesterase by N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide has been found to lead to an increase in acetylcholine levels in the brain, making it a potential treatment for Alzheimer's disease and myasthenia gravis.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide in lab experiments is its high potency and selectivity towards target enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzyme inhibition. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide. One possible direction is to investigate its potential as a treatment for glaucoma, epilepsy, and Alzheimer's disease. Another possible direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, future research could focus on developing new derivatives of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide with improved solubility and selectivity towards target enzymes.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide involves the condensation of 3-chloro-4-methylbenzoyl chloride with 3-methoxy-2-naphthamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and identity of the synthesized compound can be confirmed using different analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-7-8-15(11-17(12)20)21-19(22)16-9-13-5-3-4-6-14(13)10-18(16)23-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBAWXMSCBEWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)

![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)

![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)